molecular formula C20H29N3O5S B2726566 Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234830-09-1

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2726566
CAS No.: 1234830-09-1
M. Wt: 423.53
InChI Key: LEVNXRXMEPUCBC-UHFFFAOYSA-N
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Description

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a bis-piperidine scaffold. One piperidine ring is substituted with a methylsulfonyl group and a carboxamide linker, while the other is esterified to a phenyl carboxylate moiety.

Properties

IUPAC Name

phenyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-29(26,27)23-13-9-17(10-14-23)19(24)21-15-16-7-11-22(12-8-16)20(25)28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNXRXMEPUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1234830-09-1, is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H29N3O5SC_{20}H_{29}N_{3}O_{5}S, with a molecular weight of 423.5 g/mol. The structure features a piperidine core substituted with various functional groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H29N3O5S
Molecular Weight423.5 g/mol
CAS Number1234830-09-1

The compound is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural features suggest potential activity as an inhibitor or modulator of specific proteins, particularly those linked to cancer and inflammatory processes.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit notable anticancer properties. For instance, studies on similar piperidine derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells.

In one study, a related benzoylpiperidine fragment displayed IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications in the piperidine structure can enhance anticancer potency.

Inhibition Studies

A study focusing on the inhibition of the enzyme monoacylglycerol lipase (MAGL) demonstrated that certain piperidine derivatives had competitive inhibition characteristics, with IC50 values significantly lower than those of standard inhibitors . This highlights the potential of such compounds in modulating lipid signaling pathways relevant to cancer progression.

Anti-inflammatory Activity

Similar compounds have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays. For example, some derivatives exhibited IC50 values as low as 0.04 µmol against COX-2, indicating potent anti-inflammatory effects . Given the structural similarities, it is plausible that this compound may exhibit comparable activity.

Summary of Findings

The biological activity of this compound is promising based on its structural characteristics and preliminary research findings:

  • Anticancer Potential : Exhibits significant antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : Potential as a MAGL inhibitor with competitive inhibition characteristics.
  • Anti-inflammatory Effects : Possible inhibition of COX enzymes similar to related compounds.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several patented compounds share structural motifs with the target molecule, particularly the methylsulfonyl-piperidine backbone:

Compound Name Key Structural Features Source
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine with methylsulfonylphenyl and hydroxyl Patent
1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone Bis-methylsulfonylphenyl and piperidone Patent
Isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate Fluorinated aryl, pyrazolopyrimidine, and carboxylate Catalog

Key Observations :

  • The methylsulfonyl group is a recurring feature, often linked to improved solubility or receptor binding.
  • Substituents like fluorophenyl (e.g., in the catalog compound ) may enhance metabolic stability compared to the target compound’s phenyl group.

Functional Analogues: NMDA Receptor Antagonists

The target compound’s bis-piperidine structure resembles noncompetitive NMDA antagonists like ifenprodil and SL 82.0713. Below is a comparative analysis of their pharmacological profiles:

Compound IC50 (NMDA-induced cGMP) Mechanism of Action Therapeutic Application Source
Ifenprodil 0.4 µM Noncompetitive antagonist Cerebral anti-ischemic Study
SL 82.0715 10 µM Noncompetitive antagonist Cerebral anti-ischemic Study
CPP (Competitive antagonist) ~1 µM Competitive antagonist Neuroprotection Study
MK-801 (Noncompetitive channel blocker) <0.1 µM Channel blocker Neuroprotection Study
Target Compound Not reported Hypothesized noncompetitive Potential CNS disorders N/A

Key Observations :

  • Ifenprodil’s potency (IC50 = 0.4 µM) surpasses SL 82.0715 but is weaker than MK-801 . The target compound’s activity may depend on the methylsulfonyl group’s positioning, which could modulate NMDA receptor affinity.
  • Unlike competitive antagonists (e.g., CPP), noncompetitive agents like ifenprodil and the target compound may offer broader therapeutic windows by avoiding direct receptor occupancy .

Physicochemical and Pharmacokinetic Considerations

  • Methylsulfonyl Group : Present in both the target compound and patented analogues, this group likely enhances polarity, improving water solubility and blood-brain barrier penetration .
  • Carboxamide Linker : The carboxamide in the target compound may confer stability against enzymatic hydrolysis compared to ester-linked analogues (e.g., SL 82.0715) .
  • Phenyl Carboxylate : This moiety could influence bioavailability, as seen in catalog compounds where similar groups are used to optimize pharmacokinetics .

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